cephalosporin C
Übersicht
Beschreibung
Cephalosporin C ist ein Antibiotikum, das zur Klasse der Cephalosporine gehört. Es wurde erstmals 1961 aus einem Pilz der Gattung Acremonium isoliert . Obwohl this compound selbst keine hohe antibiotische Aktivität aufweist, diente es als Leitverbindung für die Entwicklung vieler synthetischer Analoga, wie z. B. Cefalotin, die zu den ersten auf dem Markt erhältlichen Cephalosporin-Antibiotika zählten . This compound ist bekannt für seine Säurestabilität und Nicht-Toxizität, was es zu einer wertvollen Verbindung in der Antibiotikaforschung macht .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Cephalosporin C wird hauptsächlich durch Fermentation durch den Pilz Acremonium chrysogenum hergestellt . Die Biosynthese beinhaltet die Umwandlung von Penicillin N zu Deacetylthis compound, gefolgt von weiteren Modifikationen, um this compound zu erzeugen . Die industrielle Produktion von this compound beinhaltet die Optimierung des Fermentationsprozesses, um Ausbeute und Titer zu verbessern .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet typischerweise die großtechnische Fermentation unter Verwendung von Acremonium chrysogenum. Fortschritte in der Molekularbiologie und Stoffwechseltechnik haben zur Entwicklung von Hochleistungsstämmen und optimierten Fermentationsbedingungen geführt . Zusätzlich wurden enzymatische Verfahren entwickelt, um this compound in 7-Aminocephalosporansäure umzuwandeln, ein Schlüsselzwischenprodukt für die Synthese von halbsynthetischen Cephalosporinen .
Analyse Chemischer Reaktionen
Reaktionstypen: Cephalosporin C durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind unerlässlich, um die Verbindung zu modifizieren und verschiedene Cephalosporin-Derivate zu erzeugen .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der chemischen Modifikation von this compound verwendet werden, sind D-Aminosäureoxidase und GL-7-ACA-Acylase . Diese Enzyme ermöglichen die Umwandlung von this compound in 7-Aminocephalosporansäure unter milden Bedingungen, was den Prozess umweltfreundlich und effizient macht .
Hauptprodukte: Die Hauptprodukte, die aus den chemischen Reaktionen von this compound gebildet werden, sind verschiedene halbsynthetische Cephalosporine, wie z. B. Cefalotin, Cefazolin und Cefuroxim . Diese Derivate weisen im Vergleich zur Stammverbindung eine verbesserte antibakterielle Aktivität und pharmakokinetische Eigenschaften auf .
Wissenschaftliche Forschungsanwendungen
Cephalosporin C hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
5. Wirkmechanismus
This compound übt seine antibakterielle Wirkung aus, indem es die Penicillin-bindenden Proteine (PBPs) hemmt, die für die bakterielle Zellwandsynthese unerlässlich sind . Durch die Bindung an diese Proteine stört this compound die Vernetzung von Peptidoglykanketten, was zu Zelllyse und bakteriellem Tod führt . Dieser Mechanismus ähnelt dem anderer β-Lactam-Antibiotika, wie z. B. Penicilline .
Wirkmechanismus
Cephalosporin C exerts its antibacterial effects by inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis . By binding to these proteins, this compound disrupts the cross-linking of peptidoglycan chains, leading to cell lysis and bacterial death . This mechanism is similar to that of other β-lactam antibiotics, such as penicillins .
Vergleich Mit ähnlichen Verbindungen
Cephalosporin C ist strukturell ähnlich anderen Cephalosporinen und Penicillinen und teilt den β-Lactam-Ring, der für ihre antibakterielle Aktivität entscheidend ist . this compound weist einzigartige Eigenschaften auf, wie z. B. seine Säurestabilität und Nicht-Toxizität, die es zu einer wertvollen Leitverbindung für die Entwicklung neuer Antibiotika machen .
Ähnliche Verbindungen:
Zusammenfassend lässt sich sagen, dass this compound eine grundlegende Verbindung auf dem Gebiet der Antibiotikaforschung ist, die einen bedeutenden Beitrag zur Entwicklung neuer Cephalosporin-Antibiotika geleistet hat. Seine einzigartigen Eigenschaften und seine breite Palette an Anwendungen machen es zu einem wichtigen Forschungsobjekt in Chemie, Biologie, Medizin und Industrie.
Biologische Aktivität
Cephalosporin C (CPC) is a notable member of the cephalosporin antibiotic family, first isolated from the fungus Acremonium chrysogenum in 1961. While it is not widely used as a therapeutic agent due to its relatively weak antibacterial activity, it serves as a crucial precursor for the development of semi-synthetic cephalosporins, which are extensively utilized in clinical settings. This article explores the biological activity of this compound, including its mechanisms, production enhancements, and relevant case studies.
This compound exerts its antibacterial effects primarily through the inhibition of penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. This inhibition leads to cell lysis and death, particularly effective against certain Gram-positive and some Gram-negative bacteria. However, CPC demonstrates limited activity against staphylococci and other resistant strains due to its inherent structural properties that make it susceptible to β-lactamase enzymes produced by some bacteria .
Biological Activity Profile
The biological activity of this compound can be summarized as follows:
Property | Description |
---|---|
Source | Isolated from Acremonium chrysogenum |
Chemical Structure | Contains a β-lactam ring; derivative of penicillin |
Antibacterial Spectrum | Moderate activity against Salmonella typhi and Staphylococcus aureus |
Resistance | Resistant to certain β-lactamases but not all |
Toxicity | Non-toxic in vivo; exhibits safety in animal models |
Production Enhancements
Recent advancements in genetic engineering have significantly improved the production yields of this compound. A study demonstrated that introducing multiple genes associated with CPC biosynthesis into an industrial strain of Acremonium chrysogenum resulted in a remarkable increase in CPC production—up to 116.3% higher than the parental strain. The genes included cefG and cefEF, critical for the final steps of CPC biosynthesis, and vgb, which encodes a bacterial hemoglobin that enhances oxygen availability during fermentation .
Case Studies
- Historical Development : The discovery of this compound marked a pivotal moment in antibiotic development. Initial studies showed that crude extracts from Acremonium chrysogenum could suppress bacterial growth effectively, leading to further research into its chemical modifications and applications .
- Synthetic Derivatives : The synthesis of 7-aminocephalosporanic acid (7-ACA) from this compound has been foundational for creating various cephalosporins with enhanced antibacterial properties. This transformation allows for the development of drugs capable of overcoming bacterial resistance mechanisms .
- Biological Assays : A study utilized Vibrio cholerae to assay low concentrations of this compound in culture fluids, demonstrating its practical application in microbiological research and the assessment of antibiotic efficacy .
Research Findings
Research continues to explore the full potential of this compound and its derivatives:
- In Vivo Activity : Studies indicate that while this compound itself may not be highly active, its derivatives show significant promise in treating infections caused by resistant bacteria. For instance, semi-synthetic derivatives have been developed that maintain efficacy against strains resistant to penicillin .
- Mechanistic Studies : Investigations into the structural modifications of CPC have revealed insights into how changes can enhance its stability and activity against resistant bacterial strains. These findings are crucial for guiding future antibiotic development strategies .
Eigenschaften
IUPAC Name |
(6R,7R)-3-(acetyloxymethyl)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O8S/c1-7(20)27-5-8-6-28-14-11(13(22)19(14)12(8)16(25)26)18-10(21)4-2-3-9(17)15(23)24/h9,11,14H,2-6,17H2,1H3,(H,18,21)(H,23,24)(H,25,26)/t9-,11-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKIDJSKDBPKTQ-GLXFQSAKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCC[C@H](C(=O)O)N)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
||
Record name | Cephalosporin C [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cephalosporin C disodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039879215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90960427 | |
Record name | Cephalosporin C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90960427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61-24-5, 11111-12-9, 39879-21-5 | |
Record name | Cephalosporin C | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cephalosporin C [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cephalosporin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011111129 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cephalosporin C disodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039879215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cephalosporin C | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03313 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cephalosporin C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90960427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-(5-amino-5-carboxyvaleramido)cephalosporanic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.456 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Disodium [6R-[6α,7β(R*)]]-3-(acetoxymethyl)-7-[(5-amino-5-carboxylato-1-oxopentyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.681 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CEPHALOSPORIN C | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XIY7HJT5L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cephalosporin C exert its antibacterial effect?
A1: this compound, like other β-lactam antibiotics, targets bacterial transpeptidases, also known as penicillin-binding proteins (PBPs) [, , ]. These enzymes are crucial for peptidoglycan synthesis, a vital component of the bacterial cell wall. By inhibiting PBPs, this compound disrupts cell wall formation, ultimately leading to bacterial cell death.
Q2: Does this compound's interaction with PBPs differ from other cephalosporins?
A2: While this compound shares the core β-lactam mechanism with other cephalosporins, its interaction with specific PBPs can differ based on its side chain [, ]. This difference in binding affinity can influence its spectrum of activity and potency against various bacterial species.
Q3: Are there any downstream effects on bacterial cells after this compound treatment?
A3: Inhibition of PBPs by this compound triggers a cascade of events in bacterial cells [, , ]. Besides disrupting cell wall synthesis, it can activate autolytic enzymes, leading to cell lysis. Additionally, it can induce morphological changes in bacteria, affecting their growth and division.
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C16H21N3O8S, and its molecular weight is 415.43 g/mol.
Q5: Are there specific spectroscopic data available to identify this compound?
A5: Yes, this compound exhibits characteristic ultraviolet (UV) absorption properties, with a distinct peak around 260 nm []. Infrared (IR) spectroscopy can also be used to identify specific functional groups within the molecule, further confirming its identity [].
Q6: How stable is this compound in aqueous solutions?
A6: this compound can undergo hydrolysis in aqueous solutions, particularly at higher temperatures and extreme pH values [, ]. This degradation process can lead to the formation of less active compounds like desacetylthis compound.
Q7: Are there specific conditions or substances that can affect the stability of this compound?
A7: The presence of certain substances, like sodium thiosulfate, can lead to the non-biological conversion of this compound to a different derivative, this compound(x) [, ]. Additionally, the presence of enzymes like this compound acetyl esterase can also impact its stability [].
Q8: Are there any known enzymatic reactions involving this compound as a substrate?
A8: Yes, this compound acts as a substrate for enzymes like this compound acylase [, , ]. This enzyme catalyzes the hydrolysis of this compound to produce 7-aminocephalosporanic acid (7-ACA), a key intermediate for synthesizing various semi-synthetic cephalosporins.
Q9: Can you elaborate on the catalytic mechanism of this compound acylase and its significance?
A9: this compound acylase is a heterodimeric enzyme that cleaves the side chain of this compound [, , ]. This reaction is crucial for the industrial production of 7-ACA, which lacks intrinsic antibacterial activity but serves as a versatile starting material for introducing various side chains to generate potent semi-synthetic cephalosporins.
Q10: Have computational methods been employed to study this compound and its derivatives?
A10: Yes, computational techniques like homology modeling and molecular docking have been used to study the interaction of this compound acylase with its substrate, this compound [, ]. This information allows researchers to understand the enzyme's catalytic mechanism and design mutants with improved activity or altered substrate specificity.
Q11: How do structural modifications of this compound affect its activity?
A11: Modifications to the this compound structure, particularly the side chain at position 7, significantly influence its pharmacological properties [, , ]. These alterations can impact its binding affinity for PBPs, impacting its spectrum of activity, potency, and stability.
Q12: Can you provide specific examples of how side-chain modifications alter this compound activity?
A12: Replacing the D-α-aminoadipyl side chain of this compound with a phenylacetyl group, like in benzylpenicillin, can enhance its activity against certain gram-positive bacteria []. Conversely, modifications introducing a carbamoyl group at the 3-methyl position, like in A16886A, can confer activity against specific resistant strains [].
Q13: What are the challenges associated with the formulation of this compound?
A13: this compound's susceptibility to hydrolysis necessitates careful consideration during formulation [, ]. Stabilizing agents and controlled pH environments can be employed to minimize degradation and ensure optimal shelf life.
Q14: Are there any alternative formulation strategies being explored to improve this compound stability?
A14: Research focuses on developing novel drug delivery systems, such as liposomes or nanoparticles, to encapsulate and protect this compound from degradation [, ]. These approaches aim to enhance its stability, solubility, and bioavailability, potentially enabling more efficient drug delivery.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.